![molecular formula C15H22BrN3O B4625059 N-(3-bromophenyl)-4-isobutyl-1-piperazinecarboxamide](/img/structure/B4625059.png)
N-(3-bromophenyl)-4-isobutyl-1-piperazinecarboxamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-bromophenyl)-4-isobutyl-1-piperazinecarboxamide involves multiple steps, including reactions such as the hydrosilylation of N-aryl imines, which could potentially be applied to its synthesis. High enantioselectivity and yields have been achieved in the synthesis of related compounds, indicating the feasibility of complex syntheses in this chemical class (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-bromophenyl)-4-isobutyl-1-piperazinecarboxamide has been characterized using techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry. The structure of these compounds can be complex, with multiple functional groups contributing to their chemical behavior and properties (Kumar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives, such as Ugi four-component reactions, have been explored for the synthesis of β-secretase inhibitors. Such reactions could potentially be adapted for the synthesis and functionalization of N-(3-bromophenyl)-4-isobutyl-1-piperazinecarboxamide, demonstrating its versatility in chemical synthesis (Edraki et al., 2015).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. X-ray crystallography has been used to determine the crystal structure of related compounds, providing insights into their molecular arrangement and physical characteristics (Balaban et al., 2008).
properties
IUPAC Name |
N-(3-bromophenyl)-4-(2-methylpropyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c1-12(2)11-18-6-8-19(9-7-18)15(20)17-14-5-3-4-13(16)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNLLRHHNSIKMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-4-(2-methylpropyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.